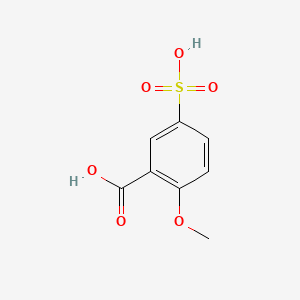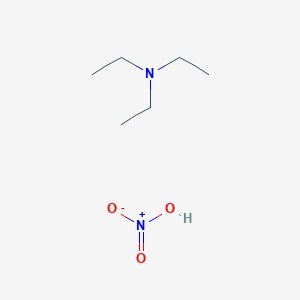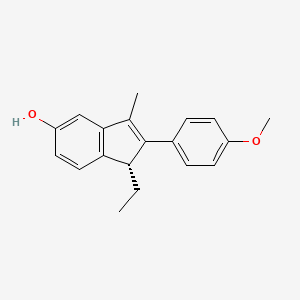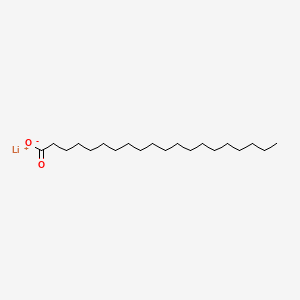
Lithium icosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium icosanoate is a lithium salt of icosanoic acid, a long-chain fatty acid with 20 carbon atoms. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its unique properties, such as its ability to form stable complexes and its reactivity, make it a valuable compound for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Lithium icosanoate can be synthesized through the reaction of icosanoic acid with lithium hydroxide. The reaction typically involves dissolving icosanoic acid in an organic solvent, such as ethanol or methanol, and then adding lithium hydroxide. The mixture is heated to facilitate the reaction, resulting in the formation of this compound and water as a byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the direct reaction of icosanoic acid with lithium carbonate in a solvent under controlled temperature and pressure conditions. This method ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Lithium icosanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound peroxide.
Reduction: It can be reduced to form lithium icosanol.
Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: this compound peroxide.
Reduction: Lithium icosanol.
Substitution: Halogenated this compound derivatives.
科学研究应用
Lithium icosanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other lithium salts.
Biology: this compound is studied for its potential effects on cellular processes and its role in lipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of mood disorders and neurodegenerative diseases.
Industry: It is used in the production of lubricants, surfactants, and as an additive in various industrial processes.
作用机制
The mechanism of action of lithium icosanoate involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways. This compound is also known to affect the stability and fluidity of cellular membranes, which can influence various cellular processes.
相似化合物的比较
Similar Compounds
Lithium stearate: Another lithium salt of a long-chain fatty acid, used in similar applications.
Lithium palmitate: A lithium salt of palmitic acid, also used in industrial and research applications.
Lithium oleate: A lithium salt of oleic acid, known for its use in the production of soaps and detergents.
Uniqueness
Lithium icosanoate is unique due to its longer carbon chain compared to other lithium fatty acid salts. This longer chain length can result in different physical and chemical properties, such as higher melting points and different solubility characteristics. These unique properties make this compound particularly valuable in specific applications where these characteristics are desired.
属性
CAS 编号 |
51250-21-6 |
|---|---|
分子式 |
C20H39LiO2 |
分子量 |
318.5 g/mol |
IUPAC 名称 |
lithium;icosanoate |
InChI |
InChI=1S/C20H40O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22);/q;+1/p-1 |
InChI 键 |
ZBLQKJWIDYWXJF-UHFFFAOYSA-M |
规范 SMILES |
[Li+].CCCCCCCCCCCCCCCCCCCC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


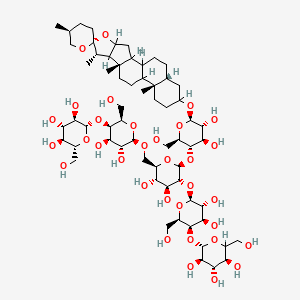
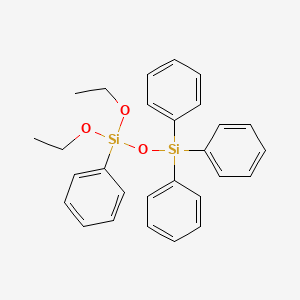

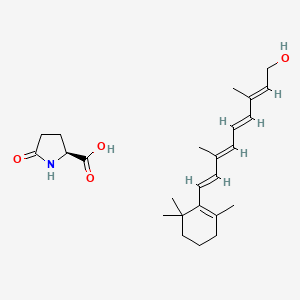

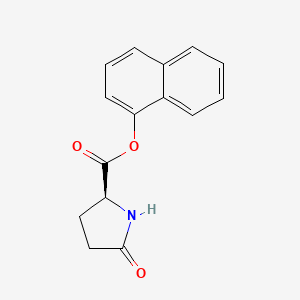
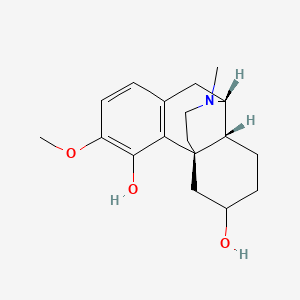

![2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride](/img/structure/B12648943.png)


